

Mniopetal B initial characterization

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Compound Focus: Mniopetal B

CAS No.: 158760-99-7

Cat. No.: S13276246

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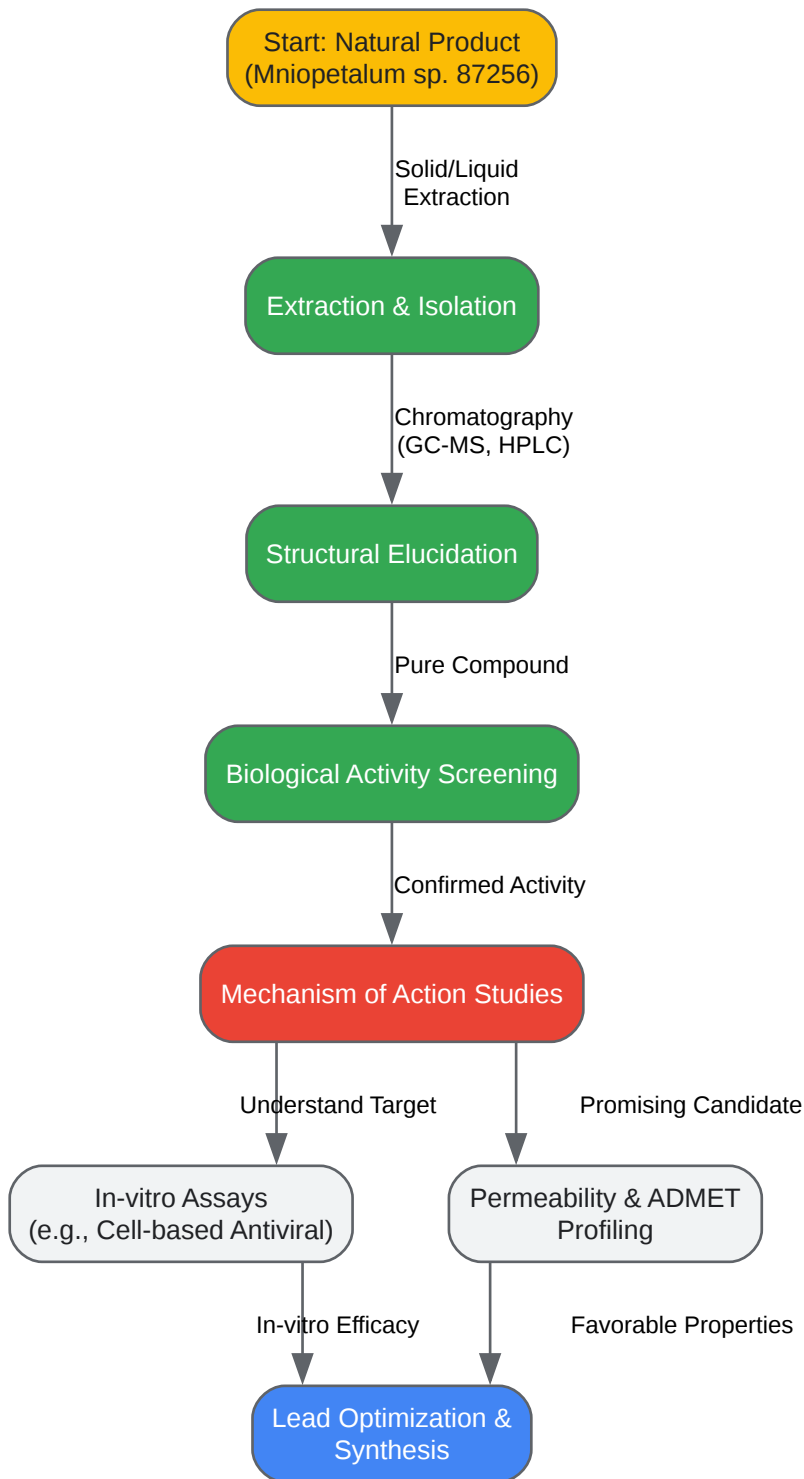
Core Characteristics of Mniopetal B

The table below summarizes the key identified characteristics of **Mniopetal B**:

Property	Description
Biological Activity	Reverse transcriptase inhibitor [1].
Source	Isolated from the fungus <i>Mniopetalum</i> sp. 87256 [1].
Molecular Formula	$C_{25}H_{38}O_8$ [1].
Molecular Weight	466.56 g/mol [1].
CAS Registry Number	158760-99-7 [1].
Research Use	For research use only; not for human consumption [1].

Suggested Experimental Pathways for Characterization

While specific protocols for **Mniopetal B** were not located, research on related natural product inhibitors suggests a multi-faceted approach. The following diagram outlines a potential workflow for its characterization and evaluation.



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*A proposed workflow for the characterization and development of a natural product like **Mniopetal B**.*

The key stages involve:

- **Extraction & Isolation:** The initial step involves obtaining the crude extract from the source fungus (*Mniopetalum* sp.), followed by bioassay-guided fractionation using chromatographic techniques to isolate the active compound, **Mniopetal B** [1].
- **Structural Elucidation:** Advanced analytical techniques are used to determine the precise chemical structure. The molecular formula ($C_{25}H_{38}O_8$) and weight are confirmed via mass spectrometry, and the stereochemistry can be definitively established through total synthesis, as demonstrated for the related compound Mniopetal E [2] [3].
- **Biological Activity Screening:** The core activity of **Mniopetal B** is tested in enzyme inhibition assays against HIV-1 reverse transcriptase (RT) to confirm its function as an inhibitor [1] [4].
- **Mechanism of Action Studies:** Further studies characterize the inhibition mechanism. **Mniopetal B** is likely a non-nucleoside reverse transcriptase inhibitor (NNRTI), binding to an allosteric site on the HIV-1 RT, a common mechanism for natural product RT inhibitors [5].
- **Parallel Screening for Drug Development:** A modern approach involves parallel screening, where affinity for the target (RT) is evaluated alongside drug-like properties. This includes:
 - **Caco-2 Cell Permeability:** Modeling intestinal absorption to predict oral bioavailability [5].
 - **Lipophilic Ligand Efficiency (LLE):** An index that combines potency and lipophilicity to prioritize compounds with a higher probability of success, helping to optimize leads [5].

Important Limitations and Future Research

- **No detailed experimental protocols** for the specific bioassay used to identify **Mniopetal B**'s reverse transcriptase inhibition are available in the searched literature.
- **Quantitative data** such as IC_{50} values, binding affinity (K_i), or results from cytotoxicity assays for **Mniopetal B** are not provided in the current search results.
- The **specific signaling pathways** it modulates in a cellular context are not detailed. The diagram provided is a generalized workflow based on standard practices in natural product drug discovery [5].

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References

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